CID 170917371

説明

This absence of information highlights a critical gap in accessible literature, as none of the referenced sources explicitly describe CID 170917371. For context, similar compounds (e.g., CAS 1701-57-1 and CAS 1046861-20-4) are characterized by molecular weights ranging from 147.22 to 235.27 g/mol, with heterocyclic or aromatic frameworks and moderate solubility profiles .

特性

分子式 |

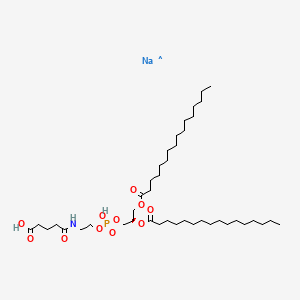

C42H80NNaO11P |

|---|---|

分子量 |

829.0 g/mol |

InChI |

InChI=1S/C42H80NO11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-41(47)51-36-38(37-53-55(49,50)52-35-34-43-39(44)30-29-31-40(45)46)54-42(48)33-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h38H,3-37H2,1-2H3,(H,43,44)(H,45,46)(H,49,50);/t38-;/m1./s1 |

InChIキー |

VWAGQRHXVQTLLP-XVYLPRMCSA-N |

異性体SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCC(=O)O)OC(=O)CCCCCCCCCCCCCCC.[Na] |

正規SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC(=O)O)OC(=O)CCCCCCCCCCCCCCC.[Na] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of CID 170917371 involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. For instance, certain compounds may require specific catalysts, solvents, and temperature conditions to achieve the desired chemical transformation .

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the product. This often involves optimizing reaction conditions, using industrial-grade equipment, and adhering to safety and environmental regulations.

化学反応の分析

Types of Reactions

CID 170917371 can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.

Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The conditions for these reactions can vary, including temperature, pressure, and solvent used .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

科学的研究の応用

CID 170917371 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and mechanisms of action.

Industry: Utilized in the production of various chemical products and materials .

作用機序

The mechanism of action of CID 170917371 involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The exact mechanism can vary depending on the context and application .

類似化合物との比較

Comparison with Similar Compounds

While CID 170917371 lacks explicit data, a comparative framework can be constructed using analogous compounds from the evidence. Below is a hypothetical analysis based on structurally related molecules (Table 1):

Table 1: Comparative Analysis of this compound and Similar Compounds

Key Observations

Structural Similarity :

- CAS 1701-57-1 (PubChem CID 576503) contains a nitrogen-based heterocyclic core, while CAS 1046861-20-4 (PubChem CID 53216313) includes a boron-containing aromatic system. These structural differences influence reactivity and applications. For example, boronated compounds often exhibit unique electronic properties for catalytic or medicinal uses .

- Hypothetically, this compound may share functional groups (e.g., amines, halogens) with these analogs, but this remains speculative without experimental data.

Physicochemical Properties :

- Lipophilicity : Both reference compounds have Log P values between 2.15–2.65, suggesting moderate hydrophobicity suitable for drug-like molecules .

- Solubility : Low aqueous solubility (~0.2–0.3 mg/mL) in these analogs implies formulation challenges, necessitating prodrug strategies or solubilizing excipients .

Synthetic Accessibility :

- CAS 1046861-20-4 has a synthetic accessibility score of 2.07, indicating a straightforward synthesis pathway involving palladium-catalyzed cross-coupling reactions . If this compound shares similar complexity, its synthesis might require specialized catalysts or multi-step protocols.

Research Findings and Gaps

Experimental Data: No spectral (NMR, MS), crystallographic, or biological data for this compound are documented in the evidence. This contrasts with compounds like CAS 1701-57-1, where LC-ESI-MS and collision-induced dissociation (CID) techniques were used for structural elucidation .

Potential Applications: Based on analogs, this compound could theoretically be explored in medicinal chemistry (e.g., enzyme inhibition) or materials science. For instance, CAS 1701-57-1’s indole derivatives are known for CNS activity .

Methodological Recommendations :

- Future studies should prioritize:

Q & A

Q. Advanced

Systematic Review : Map discrepancies in prior studies (e.g., conflicting reactivity reports) using tools like PRISMA.

Controlled Replication : Isolate variables (e.g., pH, catalysts) from original studies and test under standardized conditions.

Sensitivity Analysis : Quantify how minor procedural differences (e.g., stirring time) impact outcomes.

Example workflow:

| Step | Action | Citation |

|---|---|---|

| 1 | Identify conflicting studies via Scopus/Web of Science | |

| 2 | Replicate experiments with strict protocol adherence | |

| 3 | Apply statistical models (ANOVA, Bayesian inference) |

How do I conduct a rigorous literature review for this compound?

Q. Basic

- Primary Sources : Use PubMed, Reaxys, and CAS SciFinder to locate peer-reviewed studies.

- Quality Assessment : Discard non-peer-reviewed or poorly documented data (e.g., commercial sites like BenchChem) .

- Gap Analysis : Tabulate unresolved questions (e.g., "Does this compound exhibit enantiomer-specific effects?").

How can I ensure reproducibility when synthesizing this compound?

Q. Advanced

- Protocol Detailing : Include step-by-step video protocols in supplementary materials .

- Batch Testing : Synthesize multiple batches under identical conditions and compare yields/purity via ANOVA.

- Peer Validation : Collaborate with independent labs to verify results .

What strategies integrate computational and experimental data for this compound?

Q. Advanced

Molecular Dynamics Simulations : Predict interactions (e.g., protein binding) and validate via in vitro assays.

Chemometrics : Use PCA or PLS regression to correlate spectral data with functional properties.

Machine Learning : Train models on existing datasets to predict synthesis outcomes .

What ethical considerations apply to human subject research involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。